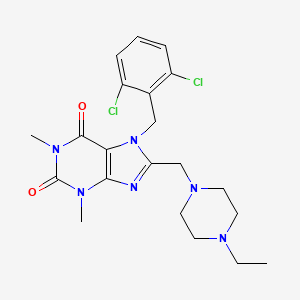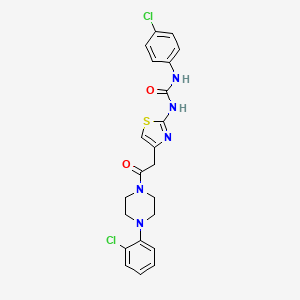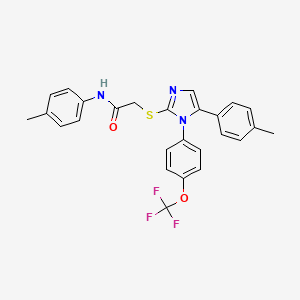
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide is a chemical compound with potential applications in various scientific fields. This compound features a thiopyran ring, a hydroxyethoxy group, and a pivalamide moiety, making it a unique molecule with interesting properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-thiopyran-4-yl core. This core can be synthesized through the cyclization of appropriate thioketones or thiols. Subsequent functionalization with the hydroxyethoxy group and the pivalamide moiety can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to convert the thiopyran ring to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions are commonly used to introduce various functional groups, such as the hydroxyethoxy group.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Thiols and disulfides from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: This compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound's potential medicinal properties can be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism by which N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate its exact mechanism of action.
Comparación Con Compuestos Similares
N-((4-(2-hydroxyethoxy)phenyl)methyl)pivalamide
N-((4-(2-hydroxyethoxy)benzyl)pivalamide
N-((4-(2-hydroxyethoxy)ethyl)pivalamide
Uniqueness: N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide stands out due to its thiopyran ring, which is not commonly found in similar compounds. This structural difference may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S/c1-12(2,3)11(16)14-10-13(17-7-6-15)4-8-18-9-5-13/h15H,4-10H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMKVXWIEQNDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCSCC1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
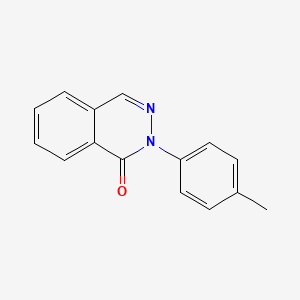
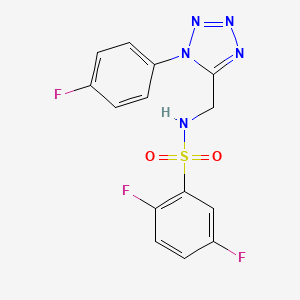
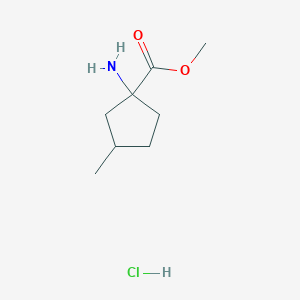
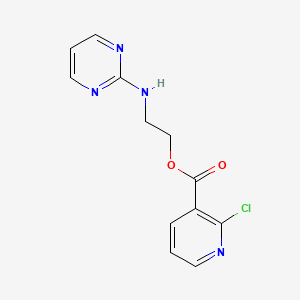
![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)
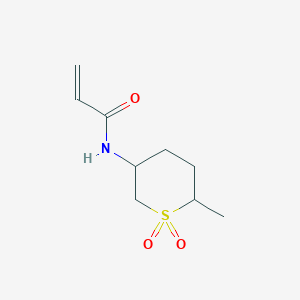
![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)
![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)
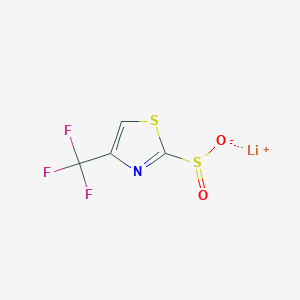
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)
